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Compound of Interest

Compound Name: CH5447240

Cat. No.: B11933626 Get Quote

Alectinib, sold under the brand name Alecensa, is a second-generation, highly selective, and

potent oral inhibitor of anaplastic lymphoma kinase (ALK) developed by Chugai Pharmaceutical

Co., part of the Hoffmann-La Roche group.[1] It is a cornerstone in the treatment of non-small

cell lung cancer (NSCLC) that is positive for ALK gene rearrangements.[1][2] This technical

guide provides an in-depth overview of the discovery, mechanism of action, preclinical and

clinical development, and resistance mechanisms associated with alectinib.

Discovery and Synthesis
The development of alectinib was driven by the need to overcome resistance to the first-

generation ALK inhibitor, crizotinib, and to improve efficacy against central nervous system

(CNS) metastases. The chemical structure of alectinib is 9-ethyl-6,6-dimethyl-8-[4-(morpholin-

4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile.[1]

Several synthetic routes for alectinib have been developed. One common approach involves a

multi-step process starting from readily available materials. Key steps often include Suzuki-

Miyaura cross-coupling and reductive cyclization to construct the complex tetracyclic core of

the molecule.[3][4] Another reported method utilizes a Fischer indolization to build the indole-

fused core.[5] The goal of these synthetic strategies is to achieve a high-yield, scalable, and

environmentally friendly manufacturing process suitable for commercial production.[5][6]
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Alectinib is a tyrosine kinase inhibitor (TKI) that potently and selectively targets the ALK

receptor tyrosine kinase.[1][7][8][9] In ALK-positive NSCLC, a chromosomal rearrangement

leads to the creation of a fusion gene (most commonly EML4-ALK), which results in the

constitutive activation of the ALK kinase domain.[2][10][11] This aberrant signaling drives

uncontrolled cell proliferation and survival.

Alectinib functions by binding to the ATP-binding pocket of the ALK fusion protein, thereby

inhibiting its kinase activity.[2] This blockade prevents the autophosphorylation of ALK and the

subsequent activation of downstream signaling cascades, including the STAT3 and

PI3K/AKT/mTOR pathways.[1][8][12] The inhibition of these critical pathways ultimately leads

to a reduction in tumor cell viability and the induction of apoptosis (programmed cell death).[1]

[2][8] Alectinib and its major active metabolite, M4, exhibit similar potent activity against wild-

type ALK and various mutant forms of the ALK enzyme that confer resistance to crizotinib.[1][8]
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Alectinib inhibits the constitutively active EML4-ALK fusion protein.

Pharmacokinetics
The pharmacokinetic profile of alectinib and its active metabolite M4 has been well-

characterized in both healthy subjects and patients with ALK-positive NSCLC.[13]
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Parameter Value Reference

Bioavailability 37% (under fed conditions) [1]

Time to Cmax (Tmax) 4 to 6 hours [1][14]

Plasma Protein Binding >99% (Alectinib and M4) [1]

Metabolism
Primarily by CYP3A4 to active

metabolite M4
[1][9][14]

Elimination Half-life
Alectinib: ~32.5-33 hours; M4:

~30.7-31 hours
[1]

Excretion

98% in feces (84% as

unchanged alectinib, 6% as

M4)

[1]

Steady-State Cmax (600 mg

BID)

Alectinib: 665 ng/mL; M4: 246

ng/mL
[13]

Preclinical and Clinical Efficacy
Alectinib demonstrated potent antitumor activity in preclinical models and has shown superior

efficacy compared to crizotinib in clinical trials. A key feature is its excellent penetration of the

blood-brain barrier, leading to significant activity against CNS metastases.[9]

Preclinical Data
In preclinical studies, alectinib showed potent inhibitory activity against the ALK kinase domain

and was active in cellular and xenograft models harboring ALK fusions, including those with

mutations conferring resistance to crizotinib, such as the L1196M gatekeeper mutation.[15]
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Study Type Model Key Findings Reference

In Vitro Kinase Assay
Wild-type and mutant

ALK

Potent inhibition of

ALK (Ki = 0.83 nmol/L

for WT, 1.56 nmol/L

for L1196M)

[15]

Cell-based Assays
NSCLC cell lines

(H2228)

Potent anti-

proliferative and pro-

apoptotic effects

[15]

In Vivo Xenograft H2228 NSCLC model

Substantial and

sustained tumor

regression at 20 or 60

mg/kg doses

[15]

CNS Penetration Animal models

High CNS-to-plasma

ratios, leading to

intracranial activity

[16]

Clinical Trial Efficacy
Alectinib's approval was supported by data from several pivotal clinical trials demonstrating its

robust systemic and CNS efficacy. The global phase III ALEX trial established alectinib as a

preferred first-line treatment for ALK-positive NSCLC.[17][18][19]

Table 4.2.1: Efficacy Results from the ALEX Trial (First-Line Treatment)
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Endpoint
Alectinib (600
mg BID)

Crizotinib (250
mg BID)

Hazard Ratio
(95% CI)

Reference

Median PFS

(Investigator)
34.8 months 10.9 months 0.43 (0.32–0.58) [19]

12-month Event-

Free Survival
68.4% 48.7% N/A [17]

Median OS Not Reached 57.4 months 0.67 (0.46–0.98) [19]

5-year OS Rate 62.5% 45.5% N/A [19]

CNS Progression

(Cumulative

Incidence)

12% 45% 0.16 (0.10-0.25) N/A

Table 4.2.2: Efficacy in Crizotinib-Resistant Patients (Phase II Studies)

Study Endpoint
Result (Alectinib
600 mg BID)

Reference

NP28673 ORR (Overall) 50% (95% CI, 41–59) [15]

Median PFS
8.9 months (95% CI,

5.6–11.3)
[15]

CNS ORR

(measurable disease)
57% [16]

NP28761 ORR (Overall) 52.2% N/A

Median PFS 8.1 months N/A

CNS ORR

(measurable disease)
75% [16][15]

Safety and Tolerability
Alectinib has a well-characterized and manageable safety profile, which is generally considered

favorable compared to other ALK inhibitors.[18][20][21] The most common adverse events are
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typically low-grade and can often be managed with dose modifications.[18][20]

Table 5.1: Common Adverse Events (AEs) in the ALEX Trial (All Grades)

Adverse Event Alectinib (%) Crizotinib (%) Reference

Constipation 36.8 N/A [20]

Anemia 26.3 N/A [20]

Fatigue 22.4 N/A [20]

Increased Blood

Bilirubin
21.7 N/A [20]

Myalgia 31 N/A [22]

Edema 30 N/A [15]

Key Warnings and Precautions:

Hepatotoxicity: Severe liver injury can occur. Liver function should be monitored regularly.[7]

Renal Impairment: Renal impairment, including Grade ≥3 events, has been reported.[22]

Myalgia and CPK Elevation: Severe muscle pain and creatine phosphokinase (CPK)

elevation are known side effects.[22]

Interstitial Lung Disease (ILD)/Pneumonitis: This serious adverse reaction can occur and

requires immediate medical attention.

Bradycardia: Slowing of the heart rate can occur; heart rate and blood pressure should be

monitored.

Mechanisms of Acquired Resistance
Despite the impressive activity of alectinib, acquired resistance eventually develops in most

patients.[23] Resistance mechanisms are broadly categorized as ALK-dependent or ALK-

independent.
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ALK-Dependent Resistance
This involves the re-activation of the ALK signaling pathway, primarily through the acquisition of

secondary mutations within the ALK kinase domain. The most common resistance mutation to

second-generation ALK inhibitors, including alectinib, is the G1202R solvent front mutation.[24]

[25][26] Other less frequent mutations include I1171T/S and V1180L.[24][25]

ALK-Independent Resistance
This occurs through the activation of alternative "bypass" signaling pathways that allow cancer

cells to survive and proliferate despite continued ALK inhibition. These mechanisms include the

activation of other receptor tyrosine kinases such as EGFR, MET, and HER3, or signaling

through the KRAS pathway.[23][25][27] In some cases, the tumor may undergo a phenotypic

transformation, for example, to small-cell lung cancer.[24]

ALK-Dependent Mechanisms ALK-Independent Mechanisms

Alectinib Treatment

ALK Pathway Inhibition

G1202R Mutation

Selection Pressure

I1171T/S Mutation

Selection Pressure

V1180L Mutation

Selection Pressure

ALK Amplification

Selection Pressure

EGFR/HER3 Activation

Induces Bypass

MET Amplification

Induces Bypass

KRAS Mutation

Induces Bypass

Phenotypic Transformation

Induces Bypass

Tumor Progression
(Acquired Resistance)

Click to download full resolution via product page

Mechanisms of acquired resistance to alectinib.
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Experimental Protocols
The development of alectinib involved a series of standardized preclinical and clinical assays to

determine its efficacy, safety, and mechanism of action.

ALK Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of alectinib against

the ALK enzyme.

Methodology:

Recombinant ALK kinase domain is incubated with a specific peptide substrate and ATP in

a reaction buffer.

Serial dilutions of alectinib are added to the reaction wells.

The reaction is allowed to proceed for a set time at a controlled temperature.

The reaction is stopped, and the amount of phosphorylated substrate is quantified, often

using a luminescence-based assay (e.g., ADP-Glo) or immuno-detection (e.g., ELISA).

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Cell Viability/Proliferation Assay
Objective: To measure the anti-proliferative effect of alectinib on ALK-positive cancer cells.

Methodology:

ALK-positive NSCLC cells (e.g., H3122, NCI-H2228) are seeded in 96-well plates.

After allowing cells to adhere, they are treated with a range of alectinib concentrations for

a specified period (typically 72 hours).

Cell viability is assessed using reagents like MTT, which measures metabolic activity, or

CellTiter-Glo, which measures intracellular ATP levels.
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Absorbance or luminescence is read using a plate reader.

Results are used to generate dose-response curves and calculate GI50 (concentration for

50% growth inhibition).

In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of alectinib.

Methodology:

Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with

human ALK-positive NSCLC cells.

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Mice are randomized into vehicle control and treatment groups.

Alectinib is administered orally, typically once daily, at predefined doses.

Tumor volume and body weight are measured regularly (e.g., twice weekly).

The study is concluded when tumors in the control group reach a predetermined size or

after a set duration. Efficacy is assessed by comparing tumor growth inhibition between

treated and control groups.
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General workflow for ALK inhibitor drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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